

# Natural sources and occurrence of Sesamolinol

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## Compound of Interest

Compound Name: Sesamolinol

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An In-depth Technical Guide to the Natural Sources and Occurrence of **Sesamolinol**

## Introduction

**Sesamolinol** is a lignan found predominantly in sesame (*Sesamum indicum* L.). Like other sesame lignans such as sesamin, sesamolin, and sesaminol, it has attracted scientific interest for its potential biological activities. This document provides a comprehensive overview of the natural sources, occurrence, and quantification of **sesamolinol**, intended for researchers, scientists, and drug development professionals. It details the forms in which **sesamolinol** occurs, its concentration in sesame products, and the experimental protocols used for its extraction and analysis.

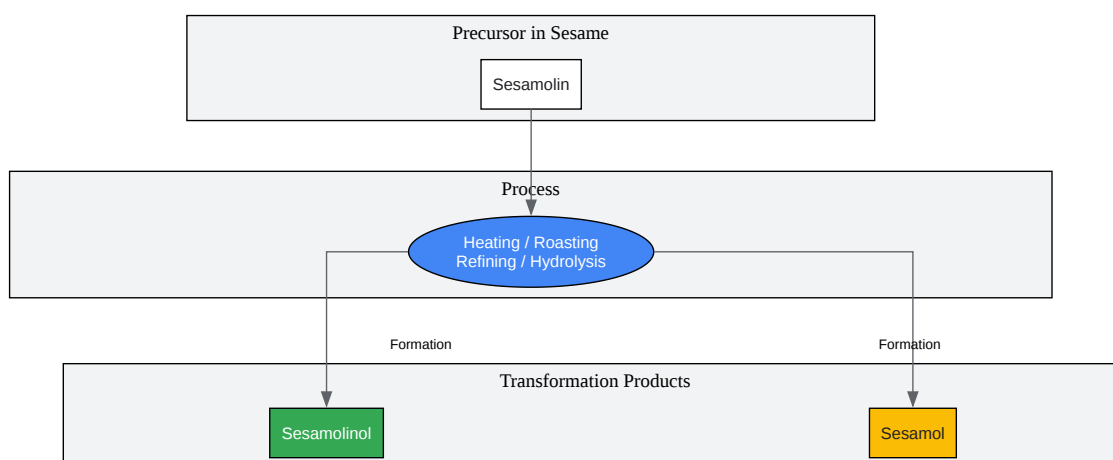
## Natural Sources and Forms of Occurrence

The primary natural source of **sesamolinol** is the sesame seed. However, it is not typically present in its free form in raw seeds. Instead, it occurs in two main contexts:

- **As Glycosides in Raw Seeds:** In unprocessed sesame seeds, **sesamolinol** is found as glycosides, which are molecules where **sesamolinol** is bound to one or more sugar units. A notable form is **sesamolinol** diglucoside, which is concentrated in the defatted sesame flour[1][2]. These water-soluble glycosylated lignans remain in the oil-free meal after oil extraction[3].
- **Formation During Processing:** Free **sesamolinol** can be formed from the decomposition or transformation of another lignan, sesamolin, during the processing of sesame seeds and oil,

such as roasting, heating, or industrial refining[4][5][6]. This process is a key source of the free **sesamolinol** found in sesame oil.

The diagram below illustrates the generation of **sesamolinol** from its precursor, sesamolin.



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**Figure 1:** Transformation of Sesamolin during processing.

## Quantitative Occurrence of **Sesamolinol** and Related Lignans

Quantitative data for free **sesamolinol** is limited, as it is often a product of processing. However, extensive analysis has been performed on its glycosylated forms and related precursor lignans in sesame seeds. The data is summarized in the tables below.

Table 1: Concentration of **Sesamolinol** Glucosides in Sesame Seeds

Compound	Source	Concentration Range (mg/100g of seeds)	Mean $\pm$ SD (mg/100g of seeds)	Reference
Sesamolinol Diglucoside	65 different sesame seed samples	<5 to 232	98 $\pm$ 57	[1][2]

Note: No significant difference was observed between white and black sesame seeds for **sesamolinol** diglucoside content[1][2].

Table 2: Concentration of Related Lignans in Sesame Seeds and Oil

Compound	Source / Cultivar	Concentration Range	Mean $\pm$ SD	Reference
Sesamin	62 Chinese cultivars (seeds)	0.82 to 11.05 mg/g	-	[7][8]
Sesamolin	62 Chinese cultivars (seeds)	1.35 to 6.96 mg/g	-	[7][8]
Sesaminol Triglucoside	65 sesame seed samples	36 to 1560 mg/100g	637 $\pm$ 312 mg/100g	[9][10]
Sesaminol Diglucoside	65 sesame seed samples	0 to 493 mg/100g	75 $\pm$ 95 mg/100g	[9][10]
Sesamolin	Black sesame seeds (oil)	34.00 to 1060.00 mg/100g	287.33 $\pm$ 251.18 mg/100g	[11]
Sesamol	Unroasted sesame seeds (oil)	0.26-0.32 mg/100g	-	[12]
Sesamol	Tahini (processed seeds)	10.98-12.33 mg/100g oil	-	[12]

## Experimental Protocols

The extraction, isolation, and quantification of **sesamolinol** and its glucosides are critical for research and development. The following sections detail the methodologies cited in the literature.

### Extraction and Isolation of Sesamolinol Diglucoside

This protocol is adapted from the methodology used for isolating **sesamolinol** diglucoside from defatted sesame flour<sup>[2]</sup>.

- Defatting of Sesame Seeds:
  - Grind approximately 20 g of sesame seeds.
  - Extract the ground seeds with n-hexane to remove the oil, yielding about 10 g of defatted sesame flour (DSF).
- Ethanol Extraction:
  - Extract the DSF with 100 mL of 80% ethanol for 24 hours to obtain a crude extract containing the lignan glucosides.
- Solid-Phase Extraction (SPE) for Purification:
  - Dissolve 0.1 g of the dried crude extract in 500  $\mu$ L of a chloroform/methanol mixture (4:1, v/v).
  - Apply the solution to an SPE cartridge containing 500 mg of silica.
  - Wash the cartridge with 5 mL of the chloroform/methanol (4:1, v/v) solvent.
  - Collect the fraction, dry it, and redissolve it in 0.5 mL of 80% ethanol. This purified fraction is ready for analytical separation.

### Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of **sesamolinol** glucosides and other lignans[9][10].

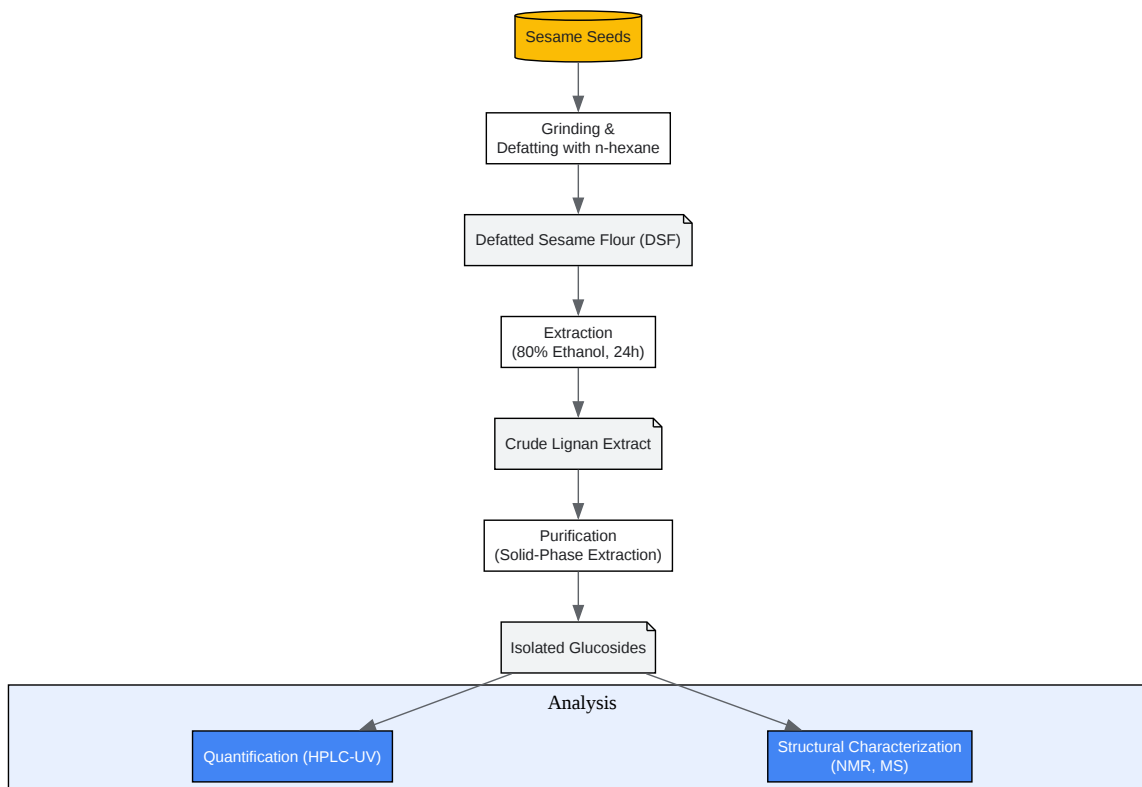
- System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically used (e.g., Alltech Alltima C18, 5  $\mu$ m, 250  $\times$  4.6 mm)[1].
- Mobile Phase: A gradient elution is commonly employed. For instance, a gradient of (A) acetic acid in water (pH 3) and (B) acetonitrile[1].
- Detection: UV detection is set at a wavelength where lignans show strong absorbance, typically around 290 nm.
- Quantification: The concentration is determined by comparing the peak area of the analyte to that of a known concentration of a purified standard or an internal standard like naringenin[9][10].

## Structural Characterization

The definitive identification of isolated compounds like **sesamolinol** and its glucosides requires spectroscopic analysis.

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification[1][9].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, COSY, HMBC, and HSQC are used to elucidate the precise chemical structure, including the stereochemistry and the attachment points of the sugar moieties[1][13].

The general workflow for isolating and analyzing **sesamolinol** glucosides is depicted in the following diagram.



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**Figure 2:** Workflow for extraction and analysis of **sesamolignan** glucosides.

## Biological Significance

While sesamol itself exhibits low antioxidant activity in vitro due to the absence of a free phenolic hydroxyl group, it is considered a precursor to more active compounds[14]. In vivo, sesamol can be metabolized into compounds like **sesamolignan** and sesamol, which are potent antioxidants[14]. The antioxidant properties of these lignans are believed to contribute to the high oxidative stability of sesame oil[5][15]. The various biological effects of sesame lignans, including antioxidant, anti-inflammatory, and neuroprotective activities, make them compounds of high interest for pharmaceutical and nutraceutical applications[14][16][17].

## Conclusion

**Sesamolinol** is a significant lignan primarily sourced from sesame seeds. It exists mainly in its glycosylated forms in raw, defatted sesame meal and is also formed from the precursor sesamol during thermal and refining processes of sesame oil. Quantitative analysis reveals a wide variation in the content of its glucosides depending on the sesame sample. The established protocols for extraction, purification, and analysis, predominantly based on solvent extraction and HPLC, provide a robust framework for further research into the properties and applications of this promising natural compound.

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